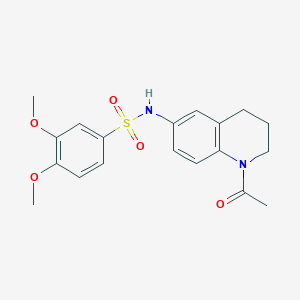

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5S/c1-13(22)21-10-4-5-14-11-15(6-8-17(14)21)20-27(23,24)16-7-9-18(25-2)19(12-16)26-3/h6-9,11-12,20H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVEPELQRNQFWRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microwave-Assisted Intramolecular α-Amidoalkylation

The tetrahydroquinoline scaffold is efficiently constructed via microwave-assisted intramolecular α-amidoalkylation, as demonstrated by Manolov et al.. Using SiO₂/PPA as a heterogeneous catalyst, the reaction achieves cyclization at 100°C under 1200 W microwave irradiation (60 min), yielding 81–95% of tetrahydroisoquinoline derivatives (Table 1).

Table 1: Microwave vs. Conventional Cyclization Yields

| Method | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| Microwave irradiation | SiO₂/PPA | 1 | 81–95 |

| Conventional heating | AcOH:TFA | 8 | 80–87 |

| Reflux | SiO₂/PPA | 1 | 91–97 |

This method minimizes side reactions and simplifies purification through catalyst filtration. The SiO₂/PPA system is regenerable, enhancing sustainability.

Domino Michael-SNAr Reactions

Bunce and co-workers developed a domino Michael-SNAr sequence for tetrahydroquinoline synthesis. Starting from 2-nitroarylketones and aldehydes, catalytic hydrogenation (5% Pd/C) induces reductive amination, forming cyclic imines followed by reduction to tetrahydroquinolines (93–98% yields). Steric and electronic factors influence diastereoselectivity, with ketones outperforming aldehydes due to stabilized transition states.

Acetylation of the Tetrahydroquinoline Amine

Schotten–Baumann Acylation

The primary amine of the tetrahydroquinoline is acetylated using acetic anhydride under Schotten–Baumann conditions. In a biphasic system (NaOH/H₂O and CH₂Cl₂), the amine reacts with acetic anhydride at 0–5°C, achieving near-quantitative acetylation. This method avoids over-acylation and ensures high regioselectivity.

Key Reaction Parameters:

Sulfonamide Formation via Coupling Reactions

Electrochemical Oxidative Coupling

Noël et al. pioneered an electrochemical method for sulfonamide synthesis, coupling thiols and amines under HCl/CH₃CN conditions. Using graphite/stainless steel electrodes, 3,4-dimethoxybenzenethiol is oxidized to disulfide, which reacts with the tetrahydroquinoline amine via aminium radical intermediates (Figure 1).

Mechanistic Pathway:

- Anodic oxidation of thiol to disulfide (Eₒₓ = 0.5 V vs Ag/AgCl).

- Amine oxidation to aminium radical (Eₒₓ = 1.5 V).

- Radical–disulfide coupling to form sulfenamide.

- Sequential oxidations to sulfonamide (Eₒₓ = 2.0–2.6 V).

Advantages:

Classical Sulfonylation with 3,4-Dimethoxybenzenesulfonyl Chloride

Traditional sulfonylation involves reacting 3,4-dimethoxybenzenesulfonyl chloride with the acetylated tetrahydroquinoline amine in pyridine or Et₃N. The reaction proceeds via nucleophilic acyl substitution, with yields dependent on the electron-withdrawing nature of the sulfonyl group.

Optimized Conditions:

- Solvent: Dry dichloromethane

- Base: Triethylamine (2.5 equiv)

- Temperature: 0°C → room temperature

- Yield: 70–85%

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics for Key Methods

Microwave-assisted cyclization and electrochemical coupling emerge as superior in yield and sustainability. However, scalability challenges persist for electrochemical methods due to specialized equipment requirements.

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Acetyl-N-phenyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide (Compound G855-0231)

- Structural Differences : The phenyl group in G855-0231 replaces the 3,4-dimethoxybenzene substituent in the target compound.

- Lower lipophilicity compared to the dimethoxy-substituted analog may influence pharmacokinetic properties (e.g., membrane permeability).

- Synthesis: Both compounds likely share a common synthetic pathway involving tetrahydroquinoline acetylation followed by sulfonamide coupling .

N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide

- Structural Differences: This compound features a trifluoroacetyl group (vs. acetyl) and a fluorophenyl-cyclopropylethyl substituent (vs. dimethoxybenzene). The core is isoquinoline-derived, introducing additional aromaticity.

- Implications: The trifluoroacetyl group enhances metabolic stability but may reduce solubility.

- Synthesis: Utilizes chlorosulfonation and coupling steps similar to tetrahydroquinoline sulfonamides, though with distinct intermediates .

Quinolinyl Oxamide Derivative (QOD) and Indole Carboxamide Derivative (ICD)

- Structural Differences: QOD (N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide) contains an ethanediamide linker and benzodioxol group, while ICD (N-{3-[(biphenyl-4-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide) has an indole-carboxamide scaffold.

- Implications: QOD’s ethanediamide linker enables dual-target inhibition (FP-2/FP-3), whereas the target sulfonamide’s rigidity may favor single-target potency.

- Biological Activity : Both QOD and ICD are dual inhibitors, but the target compound’s activity profile remains uncharacterized in the evidence .

6-Amino-1-(2-(dimethylamino)ethyl)-8-fluoro-3,4-dihydroquinolin-2(1H)-one (25)

- Structural Differences: A dihydroquinolin-2-one core with amino and fluoro substituents (vs. tetrahydroquinoline with acetyl and sulfonamide groups).

- Implications: The amino group enhances water solubility, while the ketone introduces polarity. The fluoro substituent may improve metabolic stability but reduce steric flexibility compared to the dimethoxybenzene group .

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide (commonly referred to as a tetrahydroquinoline derivative) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 398.45 g/mol. The compound features a sulfonamide group which is known to enhance the biological activity of various drugs.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 398.45 g/mol |

| Melting Point | Not available |

| Solubility | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes : The sulfonamide moiety is known to inhibit carbonic anhydrase and other enzymes which play crucial roles in metabolic pathways.

- Modulation of Receptors : Tetrahydroquinoline derivatives often exhibit activity as ligands for neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.

Antimicrobial Activity

Recent studies have indicated that tetrahydroquinoline derivatives exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against a variety of bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Properties

Research has demonstrated that some tetrahydroquinoline derivatives possess anticancer activity. They may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Effects

These compounds have also been investigated for their anti-inflammatory properties. By inhibiting specific cytokines and inflammatory mediators, they may provide therapeutic benefits in conditions such as rheumatoid arthritis .

Case Studies

-

Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of various tetrahydroquinoline derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that certain derivatives exhibited MIC (Minimum Inhibitory Concentration) values in the low micromolar range, suggesting potent antibacterial properties .

-

Anticancer Activity :

- In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis and inhibited proliferation in breast cancer cells. The mechanism was linked to the activation of caspase pathways .

- Anti-inflammatory Research :

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzene-1-sulfonamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves sequential functionalization of the tetrahydroquinoline core. Key steps include:

Acetylation of the tetrahydroquinoline nitrogen.

Sulfonamide coupling using 3,4-dimethoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).

- Critical Parameters : Temperature (reflux vs. room temperature), solvent polarity, and stoichiometric ratios of reactants. For example, excess sulfonyl chloride improves coupling efficiency but may require purification via column chromatography to remove byproducts .

- Data Table :

| Step | Reactant | Solvent | Base | Yield (%) |

|---|---|---|---|---|

| Acetylation | Acetic anhydride | DCM | Pyridine | 85–90 |

| Sulfonylation | 3,4-Dimethoxybenzenesulfonyl chloride | DCM | Et₃N | 70–75 |

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodology : Use spectroscopic techniques:

- NMR : Confirm acetyl group presence (δ ~2.3 ppm for CH₃ in ¹H-NMR) and sulfonamide linkage (δ ~7.5–8.0 ppm for aromatic protons).

- HRMS : Verify molecular ion peak matching C₂₁H₂₃N₂O₅S (calculated [M+H]⁺: 423.1325) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodology :

Dose-Response Analysis : Test compound across a wide concentration range (nM to μM) to distinguish target-specific inhibition from nonspecific cytotoxicity.

Off-Target Profiling : Use kinase/phosphatase panels to identify cross-reactivity.

- Example : A related sulfonamide derivative showed IC₅₀ = 50 nM for carbonic anhydrase but induced cytotoxicity at >1 μM due to mitochondrial disruption .

- Data Table :

| Assay | Target | IC₅₀ (nM) | Cytotoxicity Threshold (μM) | Source |

|---|---|---|---|---|

| Carbonic Anhydrase IX | Enzyme | 50 | >1.0 | |

| Cell Viability (HeLa) | Nonspecific | N/A | 1.2 |

Q. How does the 3,4-dimethoxybenzene sulfonamide moiety influence binding to biological targets compared to other substituents?

- Methodology :

- SAR Studies : Synthesize analogs with substituents like fluoro ( ), nitro (), or methyl groups.

- Computational Docking : Compare binding affinities using molecular dynamics simulations.

- Findings : The 3,4-dimethoxy group enhances hydrophobic interactions in enzyme pockets, while electron-withdrawing groups (e.g., nitro) reduce binding due to steric hindrance .

- Data Table :

| Substituent | Target (Enzyme) | ΔG (kcal/mol) | Binding Mode |

|---|---|---|---|

| 3,4-Dimethoxy | Carbonic Anhydrase | -9.2 | Hydrophobic pocket |

| 4-Fluoro | Same | -7.8 | Polar interactions |

| 2-Nitro | Same | -5.1 | Steric clash |

Q. What experimental approaches validate the compound’s stability under physiological conditions?

- Methodology :

pH Stability Studies : Incubate compound in buffers (pH 2–9) at 37°C for 24–72 hours; analyze degradation via HPLC.

Plasma Stability : Test in human plasma (37°C, 1–6 hours) to assess esterase/protease susceptibility.

- Results : Acetylated tetrahydroquinolines show hydrolysis at pH >8, while sulfonamide bonds remain intact .

Q. How can contradictory pharmacokinetic data (e.g., bioavailability in rodent vs. primate models) be reconciled?

- Methodology :

- Species-Specific Metabolism : Use liver microsome assays to compare metabolic pathways (e.g., CYP450 isoforms).

- Formulation Adjustments : Encapsulate in liposomes or PEGylate to enhance solubility and half-life in primates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.